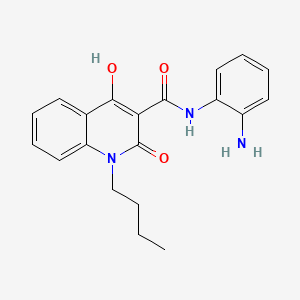
N-(2-aminophenyl)-1-butyl-4-hydroxy-2-oxo-3-quinolinecarboxamide
Descripción general
Descripción
N-(2-aminophenyl)-1-butyl-4-hydroxy-2-oxo-3-quinolinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity : The synthesis and reactivity of related quinolinecarboxamide compounds have been extensively studied. For example, Jansson et al. (2006) described the synthesis and reactivity of laquinimod, a quinoline-3-carboxamide, highlighting the intramolecular transfer of the enol proton as a key mechanism in ketene formation (Jansson et al., 2006).
CFTR Potentiator Development : Quinolinone-3-carboxamide derivatives have been investigated for their role as CFTR potentiators. For instance, Hadida et al. (2014) discovered ivacaftor, a potent and orally bioavailable CFTR potentiator, through extensive medicinal chemistry and SAR studies on quinolinone-3-carboxamide 1 (Hadida et al., 2014).
Anticancer Agents : Coumarin and quinolinone carboxamides have been synthesized and evaluated for their potential as anticancer agents. Matiadis et al. (2013) confirmed the structure of a quinolinone carboxamide derivative and its cis conformation due to intramolecular hydrogen bonding, highlighting its relevance in cancer cell growth inhibition (Matiadis et al., 2013).
Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamide derivatives, which have the capacity to act as antioxidants, has been studied. Jovanović et al. (2020) analyzed the electrochemical behavior of these compounds in aqueous buffer solutions, proposing reaction mechanisms and discussing their antioxidant activity (Jovanović et al., 2020).
Propiedades
IUPAC Name |
N-(2-aminophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-12-23-16-11-7-4-8-13(16)18(24)17(20(23)26)19(25)22-15-10-6-5-9-14(15)21/h4-11,24H,2-3,12,21H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWENHLHARKXUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-aminophenyl)-1-butyl-4-hydroxy-2-oxo-3-quinolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B604485.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B604486.png)
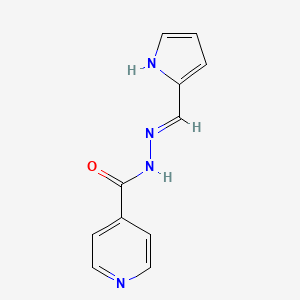
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604491.png)
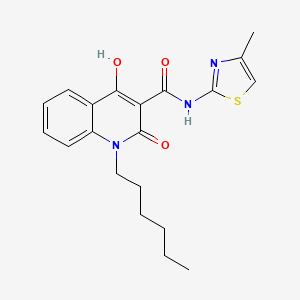
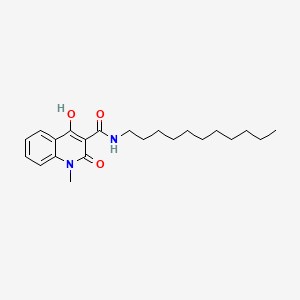

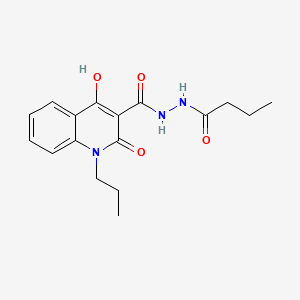
![N-[(3-fluorobenzylidene)amino]-2-hydroxy-1-isoamyl-4-keto-quinoline-3-carboxamide](/img/structure/B604498.png)
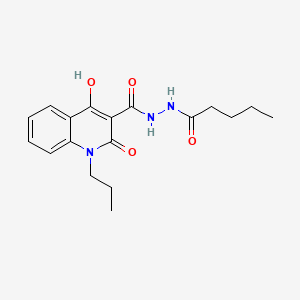
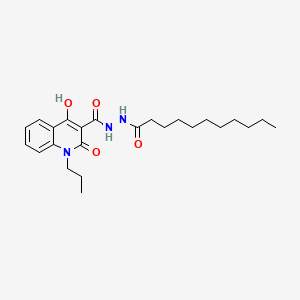
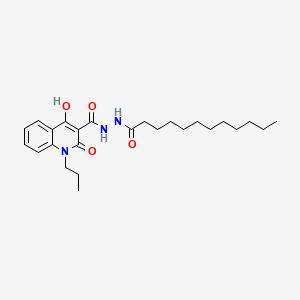

![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)